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Compound of Interest

4,5-Dimethoxy-2-(2-oxopyrrolidin-
Compound Name:
1-yl)benzoic acid

cat. No.: B1611725

Executive Summary

N-anisoyl-GABA, with the IUPAC name 4-[(4-methoxybenzoyl)amino]butanoic acid, is the
principal and pharmacologically active metabolite of the nootropic agent aniracetam.[1][2] Its
significance extends beyond being a mere metabolic byproduct; it is a key mediator of
aniracetam's cognitive-enhancing and anxiolytic effects. This technical guide provides a
comprehensive examination of the molecular structure of N-anisoyl-GABA, offering in-depth
analysis for researchers, chemists, and drug development professionals. We will cover its
structural elucidation through spectroscopic methods, a detailed synthesis protocol, and its
biological mechanism of action, providing a foundational resource for its application in
neuroscience and medicinal chemistry.

Molecular Identity and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and physical characteristics.
N-anisoyl-GABA is an N-acylated amino acid derivative, combining the endogenous
neurotransmitter y-aminobutyric acid (GABA) with an anisoyl moiety.
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Property Data Source(s)
4-[(4-

IUPAC Name methoxybenzoyl)amino]butano  [3]
ic acid

4-(p-Anisamidobutyric acid), 4-

4-
Synonyms ( ) ) [1]
Methoxybenzamido)butanoic
acid
CAS Number 72432-14-5 [4]
Molecular Formula C12H15NOa4 [5]
Molecular Weight 237.26 g/mol [5]
Appearance White to off-white solid [1]

N Slightly soluble in Water,
Solubility [1]
DMSO, and Methanol

Structural Elucidation and Spectroscopic Signature

The definitive structure of N-anisoyl-GABA is established through a combination of
spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and
together they create a self-validating system of identification.

2D Molecular Structure and Functional Groups

The molecule is composed of three key functional regions: a p-methoxyphenyl group, a
secondary amide linkage, and a butanoic acid chain. This structure is fundamental to its
chemical behavior and biological interactions.

Caption: 2D chemical structure of N-anisoyl-GABA.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and identifying characteristic
fragmentation patterns. Using liquid chromatography-tandem mass spectrometry (LC-MS/MS)
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with electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]~ is

observed.
e Parent lon (MS1): m/z 236.1 (corresponding to C12H1aNOa4~)

 MS/MS Fragmentation: The most significant fragmentation occurs at the amide bond. The
precursor ion at m/z 235.8 (in some instruments) fragments to produce a prominent product
ion.[6]

o Product lon: m/z 106.6. This fragment corresponds to the deprotonated p-anisic acid
(CsHeO27), confirming the presence of the anisoyl moiety. This transition (235.8 — 106.6)
is highly specific and is used for quantitative analysis in plasma samples.[6]

Infrared (IR) Spectroscopy (Predicted)

While a published reference spectrum is not readily available, the characteristic absorption
frequencies can be reliably predicted based on the functional groups present.[7][8] This
predictive analysis is a cornerstone of structural characterization.
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Predicted
Vibrational Mode Functional Group Wavenumber Intensity
(cm™)
O-H Stretch (broad) Carboxylic Acid 3300 - 2500 Strong
N-H Stretch Secondary Amide 3400 - 3200 Medium
C-H Stretch (sp?) Aromatic Ring 3100 - 3000 Medium
C-H Stretch (sp3) Alkyl Chain 2960 - 2850 Medium
C=0 Stretch Carboxylic Acid ~1710 Strong
C=0 Stretch (Amide | )
Amide ~1650 Strong
Band)
N-H Bend (Amide Il ]
Amide ~1550 Strong
Band)
C=C Stretch Aromatic Ring 1600, 1510, 1450 Medium
C-O Stretch Ether, Acid 1300 - 1000 Strong

Causality: The two distinct, strong carbonyl (C=0) peaks are the most telling feature,
immediately confirming the presence of both an amide and a carboxylic acid. The broad O-H
stretch is characteristic of the hydrogen-bonded dimer form of the carboxylic acid in the solid
state.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen
framework. Based on established chemical shift principles, a highly predictive spectrum can be
constructed.[9]

1H NMR (Predicted, 500 MHz, DMSO-ds):

e 0~12.1 ppm (s, 1H): Carboxylic acid proton (-COOH). Appears as a broad singlet.
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0 ~8.5 ppm (t, 1H): Amide proton (-NH-). The triplet arises from coupling to the adjacent CH:
group.

0 7.85 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. Deshielded by the
electron-withdrawing carbonyl.

0 7.00 ppm (d, 2H): Aromatic protons meta to the carbonyl group. Shielded by the electron-
donating methoxy group.

0 3.80 ppm (s, 3H): Methoxy group protons (-OCHs).

0 3.30 ppm (q, 2H): Methylene protons adjacent to the amide nitrogen (-NH-CH2-).

0 2.25 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH2-COOH).

0 1.80 ppm (quint, 2H): Central methylene protons (-CHz2-CH2-CH3-).

13C NMR (Predicted, 125 MHz, DMSO-de):

0 ~174.5 ppm: Carboxylic acid carbonyl carbon.

0 ~166.0 ppm: Amide carbonyl carbon.

0 ~162.0 ppm: Aromatic carbon bearing the methoxy group.

0 ~129.5 ppm: Aromatic carbons ortho to the carbonyl.

0 ~126.0 ppm: Aromatic quaternary carbon attached to the carbonyl.

0 ~113.5 ppm: Aromatic carbons meta to the carbonyl.

0 ~55.5 ppm: Methoxy carbon.

0 ~38.5 ppm: Methylene carbon adjacent to the amide nitrogen.

0 ~31.0 ppm: Methylene carbon adjacent to the carboxylic acid.

0 ~24.5 ppm: Central methylene carbon.
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Synthesis and Purification

A robust and reproducible synthesis is essential for obtaining high-purity N-anisoyl-GABA for
research. The most direct method is the N-acylation of y-aminobutyric acid using p-anisoyl
chloride, a variation of the classic Schotten-Baumann reaction.

Retrosynthetic Analysis & Workflow

The synthesis can be logically disconnected at the amide bond, revealing the two commercially
available starting materials: GABA and p-anisoyl chloride.
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Preparation

1. Dissolve GABA 2. Dissolve p-Anisoyl Chloride
in 1M NaOH (aq) in THF

AN 7
AN 7
\I:eactio;/

3. Add Anisoyl Chloride solution
dropwise to GABA solution at 0-5°C

'

4. Stir at room temperature
for 4-6 hours

Workup & Purification

5. Acidify with conc. HCI
to pH 2-3

'

6. Cool to induce
precipitation

'

7. Filter the solid product

'

8. Wash with cold water

'

9. Dry under vacuum

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of N-anisoyl-GABA.
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Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.
» Reagent Preparation:

o In a 250 mL beaker, dissolve 5.15 g (50 mmol) of y-aminobutyric acid (GABA) in 100 mL of
1M sodium hydroxide solution. Cool the solution to 0-5°C in an ice bath with magnetic
stirring.

o Causality: The basic solution deprotonates the carboxylic acid and neutralizes the HCI
byproduct formed during the reaction, driving the equilibrium towards product formation.
Cooling is essential to control the exothermic reaction and prevent hydrolysis of the acyl
chloride.

o Acylation Reaction:

o In a separate flask, dissolve 8.53 g (50 mmol) of p-anisoyl chloride in 50 mL of
tetrahydrofuran (THF).

o Add the p-anisoyl chloride solution dropwise to the stirring GABA solution over 30 minutes,
ensuring the temperature remains below 10°C.

o Causality: THF is a water-miscible organic co-solvent that ensures the acyl chloride
remains soluble and can react efficiently with the water-soluble GABA salt at the interface.

o Reaction Completion:

o After the addition is complete, remove the ice bath and allow the mixture to warm to room
temperature. Continue stirring for 4-6 hours.

o Causality: Allowing the reaction to proceed at room temperature ensures it goes to
completion.

¢ Product Isolation and Purification:

o Transfer the reaction mixture to a larger beaker and cool it again in an ice bath.
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o Slowly add concentrated hydrochloric acid (HCI) dropwise while stirring until the pH of the
solution reaches 2-3. A white precipitate will form.

o Causality: Acidification protonates the carboxylate salt, rendering the N-anisoyl-GABA
product insoluble in the agueous medium, causing it to precipitate out.

o Keep the mixture in the ice bath for an additional 30 minutes to maximize precipitation.
o Collect the white solid by vacuum filtration using a Biichner funnel.

o Wash the filter cake with two 50 mL portions of cold deionized water to remove inorganic
salts (NaCl).

o Dry the purified product in a vacuum oven at 50°C to a constant weight. The expected
yield is typically >80%.

Biological Context and Mechanism of Action

N-anisoyl-GABA is not merely an inactive metabolite; it is a pharmacologically active molecule
that contributes significantly to the neurological effects of its parent drug, aniracetam.[10] Its
primary action is the enhancement of neurotransmitter release in key brain regions.

o Cholinergic System: N-anisoyl-GABA increases the release of acetylcholine (ACh) in the
prefrontal cortex and hippocampus. This action is believed to be mediated through the
modulation of Group Il metabotropic glutamate receptors (mGIuRs).[10]

o Dopaminergic & Serotonergic Systems: The molecule also enhances dopamine (DA) and
serotonin (5-HT) release. This is thought to occur via interaction with nicotinic acetylcholine
(nACh) and NMDA receptors on neurons originating in the ventral tegmental area (VTA) and
dorsal raphe nucleus (DRN).[11]
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Pharmacokinetics
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(Liver)

N-anisoyl-GABA
(Active Metabolite)

Aodulates \'argets
Neuronal Actior\

Group Il mGIuR (nACh / NMDA Receptors)

t Acetylcholine Release Dopamine & Serotonin Release
(Prefrontal Cortex) A, DR

ognitive Outcomes#

y

Enhanced Cognition
Memory & Learning

Anxiolytic / Antidepressant-like Effectsj

Click to download full resolution via product page

Caption: Proposed mechanism of action for N-anisoyl-GABA.

Conclusion

N-anisoyl-GABA stands as a compelling example of an active metabolite that is crucial to the
therapeutic profile of its parent compound. Its molecular structure, characterized by a specific
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arrangement of an anisoyl group, an amide linker, and a GABA backbone, is perfectly suited for

its role as a modulator of key neurotransmitter systems. The detailed structural analysis,

synthesis protocols, and mechanistic insights provided in this guide serve as a critical resource

for professionals engaged in the fields of neuropharmacology and medicinal chemistry,

facilitating further research into its potential as a standalone therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1611725?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

